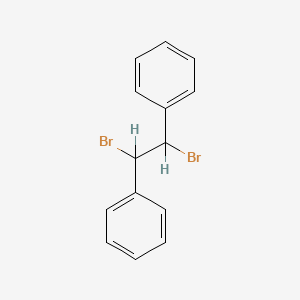

1,2-Dibromo-1,2-diphenylethane

Descripción

Discovery and Early Research

The historical foundation of 1,2-dibromo-1,2-diphenylethane research traces back to the pioneering work of Auguste Laurent, who discovered stilbene in 1843. Laurent, working as a student under Jean-Baptiste Dumas, made significant contributions to the understanding of aromatic organic compounds and their derivatives. The name "stilbene" derives from the Greek word "stilbo," meaning "I shine," reflecting the lustrous appearance of the compound. Laurent's extensive research encompassed the preparation of nearly 100 new derivatives of naphthalene and related aromatic systems, including work with chlorinated and brominated derivatives that laid the groundwork for future investigations into halogenated diphenyl compounds.

Laurent's methodological approach to studying the action of chlorine and bromine on aromatic compounds established fundamental principles that would later be applied to stilbene chemistry. His work on the chlorination of ethanol in 1836 provided crucial insights into substitution mechanisms and challenged existing theoretical frameworks of the time. The preparation techniques developed by Laurent for handling halogenated aromatic compounds, including specialized purification and separation procedures, became standard methodologies that influenced subsequent research on dibrominated stilbene derivatives.

The evolution from Laurent's initial discoveries to the specific study of this compound occurred through the systematic investigation of bromination reactions on stilbene substrates. Early researchers recognized that the bromination of stilbene produced distinct stereoisomeric products, with the anti-addition mechanism yielding predominantly the meso-diastereomer when starting from trans-stilbene. This observation sparked intensive research into the stereochemical aspects of electrophilic addition reactions and established this compound as a model compound for mechanistic studies.

Significance in Organic Chemistry

The significance of this compound in organic chemistry extends far beyond its role as a simple bromination product. This compound serves as a paradigmatic example of stereospecific electrophilic addition reactions, demonstrating the fundamental principles that govern the stereochemical outcomes of alkene bromination. The reaction mechanism involves the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack from the opposite face, resulting in anti-addition stereochemistry. This mechanistic pathway has become a textbook example for understanding stereochemical control in organic reactions.

The compound's utility in educational settings has been extensively documented, with numerous laboratory procedures developed to demonstrate green chemistry principles while maintaining high yields and stereochemical fidelity. Traditional bromination methods using bromine in methylene chloride have been replaced by more environmentally benign approaches, such as the in situ generation of bromine from hydrobromic acid and hydrogen peroxide. These greener methodologies not only reduce the toxicity associated with handling molecular bromine but also provide excellent opportunities for introducing students to sustainable synthetic practices.

Beyond educational applications, this compound has proven invaluable for fundamental research in electrochemical dehalogenation processes. The compound undergoes electrochemical reduction in acetonitrile, providing insights into the mechanisms of vicinal dihalide activation. Studies have demonstrated that both meso and racemic forms of the dibromide exhibit distinct electrochemical behavior, with the reduction potentials and product distributions offering detailed information about the electronic structure and reactivity patterns of these stereoisomers.

The compound's role in understanding dyotropic rearrangement mechanisms represents another significant contribution to organic chemistry. Research has shown that enantiomerically pure forms of this compound can undergo stereospecific racemization through dyotropic rearrangement pathways, providing experimental verification of theoretical predictions about pericyclic processes. These studies have advanced our understanding of concerted reaction mechanisms and their stereochemical consequences.

Historical Developments in Stereochemical Understanding

The development of stereochemical understanding surrounding this compound has been profoundly influenced by landmark studies that established fundamental principles of conformational analysis and reaction mechanisms. The pivotal work of Grob and Winstein in 1952 on the mutarotation of 5α,6β-dibromocholestane provided the theoretical framework for understanding dyotropic rearrangements in vicinal dibromides. Their proposal of a merged ion-pair, cyclic-concerted mechanism introduced the concept of solvent-dependent reaction pathways, where the mechanism could vary from ionic processes in highly ionizing solvents to concerted pathways in non-polar media.

This mechanistic foundation directly influenced subsequent investigations of this compound stereochemistry. Researchers recognized that the bromination of trans-stilbene yields predominantly the meso-diastereomer, while cis-stilbene produces different stereoisomeric distributions depending on reaction conditions. The stereochemical outcomes were found to be highly dependent on solvent polarity, with non-polar solvents favoring anti-addition products and polar solvents allowing for increased formation of alternative stereoisomers.

The historical progression of stereochemical understanding was further advanced by comprehensive studies of dyotropic rearrangements in acyclic systems. The first experimental verification of stereospecific dyotropic racemization in enantiopure this compound provided crucial evidence for theoretical predictions about pericyclic processes. These studies demonstrated that d and l enantiomers undergo smooth interconversion through dyotropic rearrangement in non-polar solvents without crossover to the meso-diastereomer, confirming the stereospecific nature of this process.

The development of computational chemistry has provided additional insights into the stereochemical behavior of this compound. Modern quantum chemical calculations have elucidated the geometric and electronic features of transition states involved in dyotropic rearrangements, providing detailed orbital analyses of these six-electron pericyclic processes. These computational studies have validated experimental observations and extended our understanding to systems that may be experimentally challenging to investigate.

Nomenclature and Identification Systems

The nomenclature and identification systems for this compound reflect the complexity of its stereochemical variations and the evolution of chemical naming conventions. The compound exists in three distinct stereoisomeric forms: the meso-isomer and a pair of enantiomers designated as d,l or (R,R)/(S,S) configurations. The meso-form, systematically named as meso-1,2-dibromo-1,2-diphenylethane, corresponds to the (1R,2S)-stereoisomer and carries the Chemical Abstracts Service registry number 13440-24-9.

The International Union of Pure and Applied Chemistry naming system designates the compound as (1,2-dibromo-2-phenylethyl)benzene, providing a systematic description that clearly identifies the substitution pattern and connectivity. Alternative nomenclature includes stilbene dibromide, reflecting its origin from stilbene bromination, and α,α'-dibromobibenzyl, emphasizing the bibenzyl structural framework. The molecular formula C₁₄H₁₂Br₂ and molecular weight of 340.05 grams per mole are consistently reported across identification systems.

| Identification Parameter | meso-Isomer | Racemic Mixture |

|---|---|---|

| CAS Registry Number | 13440-24-9 | 5789-30-0 |

| Melting Point | 238°C | 113°C |

| IUPAC Name | [(1R,2S)-1,2-dibromo-2-phenylethyl]benzene | (1,2-dibromo-2-phenylethyl)benzene |

| PubChem CID | 2753450 | 93010 |

| InChI Key | GKESIQQTGWVOLH-OKILXGFUSA-N | GKESIQQTGWVOLH-UHFFFAOYSA-N |

The development of spectroscopic identification methods has provided additional characterization parameters for distinguishing between stereoisomers. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the vicinal dibromo protons, typically appearing between 4.5 and 5.5 parts per million. Infrared spectroscopy provides authentic spectral fingerprints that serve as definitive identification tools for quality control and structural verification.

Modern identification systems incorporate multiple analytical parameters to ensure accurate characterization. High-performance liquid chromatography methods have been developed to assess purity levels, with specifications typically requiring minimum 95% purity for research-grade materials. The integration of mass spectrometry data, elemental analysis results, and spectroscopic evidence provides comprehensive identification protocols that meet contemporary standards for chemical characterization.

The evolution of identification systems has also encompassed the development of specialized storage and handling protocols that maintain the integrity of the compound's stereochemical identity. Temperature-controlled storage conditions, typically maintained between 2-8°C, prevent thermal isomerization processes that could compromise the stereochemical purity of isolated isomers. These comprehensive identification and handling systems ensure the reliability of this compound as a research tool and synthetic intermediate.

Structure

3D Structure

Propiedades

IUPAC Name |

(1,2-dibromo-2-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKESIQQTGWVOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884189 | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5789-30-0, 13440-24-9 | |

| Record name | 1,2-Dibromo-1,2-diphenylethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5789-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005789300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013440249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbene dibromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1,2-diphenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reagents and Reaction Conditions

-

Bromine (Br₂) in Dichloromethane : A 10% w/v solution of bromine in dichloromethane reacts with trans-stilbene at 0–5°C, yielding >95% meso-diastereomer within 2 hours.

-

Solvent Role : Dichloromethane’s nonpolar nature minimizes side reactions, while its low boiling point (40°C) facilitates easy removal post-reaction.

Mechanistic Pathway

-

Electrophilic Attack : Bromine’s electrophilic π-complexation with the double bond forms a cyclic bromonium ion intermediate.

-

Nucleophilic Opening : Anti-addition of bromide ion (Br⁻) occurs, resulting in meso-1,2-dibromo-1,2-diphenylethane due to the staggered conformation of the trans-stilbene backbone.

Yield and Purity

Bromination of cis-Stilbene: Solvent-Dependent Stereoselectivity

The reaction of cis-stilbene (Z-1,2-diphenylethene) with bromine exhibits marked dependence on solvent polarity and brominating agents, producing mixtures of d,l- and meso-diastereomers.

Bromine in Glacial Acetic Acid

Bromine in Dichloromethane

Pyridinium Bromide Perbromide as Alternative Reagent

-

Advantages : Solid reagent minimizes handling hazards of liquid bromine.

-

Conditions : 1.2 equivalents in glacial acetic acid or dichloromethane, stirred at 25°C.

-

Outcomes :

Solvent d,l-Yield meso-Yield Glacial Acetic Acid 82% <5% Dichloromethane 78% <5%

Industrial-Scale Production Considerations

Solvent Selection

-

Dichloromethane : Preferred for low toxicity and ease of distillation (bp 40°C).

-

Acetic Acid : Requires corrosion-resistant reactors but enhances reaction rates at elevated temperatures.

Critical Analysis of Methodological Variations

Temperature Effects

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dibromo-1,2-diphenylethane undergoes various chemical reactions, including:

Electrophilic Addition: The compound can participate in further electrophilic addition reactions due to the presence of bromine atoms.

Reduction: It can be reduced to 1,2-diphenylethane by using reducing agents such as hydrazine.

Dehalogenation: The compound can undergo electrochemical dehalogenation in acetonitrile, leading to the removal of bromine atoms.

Common Reagents and Conditions

Bromine (Br2): Used for the initial bromination of stilbene.

Hydrazine: Used for the reduction of this compound to 1,2-diphenylethane.

Acetonitrile: Used as a solvent for electrochemical dehalogenation reactions.

Major Products Formed

1,2-Diphenylethane: Formed through the reduction of this compound.

Dehalogenated Products: Formed through electrochemical dehalogenation.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,2-Dibromo-1,2-diphenylethane is a vital intermediate in synthesizing various organic compounds. It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles, facilitating the creation of more complex structures. This property is particularly useful in developing new materials and pharmaceuticals.

Electrochemical Studies

The compound is employed in electrochemical dehalogenation reactions. For instance, when subjected to electrochemical reduction in solvents like acetonitrile, the bromine atoms can be removed to yield alkenes. This characteristic aids in recycling halogenated compounds and studying reaction mechanisms relevant to environmental chemistry .

Stereochemistry Research

As a model compound for stereochemical studies, this compound helps investigate stereochemical outcomes in addition reactions. Its ability to form distinct stereoisomers (including meso and racemic forms) provides insights into stereochemical principles and reaction dynamics.

Material Science

In material science, this compound is utilized for synthesizing materials with specific optical and electronic properties. The unique structure allows modifications that enhance material characteristics for applications in electronics and photonics.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. Studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound induces apoptosis in human cancer cell lines. The mechanism appears to involve mitochondrial disruption and activation of caspase pathways, indicating its potential as a chemotherapeutic agent .

Case Studies

Mecanismo De Acción

The mechanism of action of 1,2-dibromo-1,2-diphenylethane primarily involves its reactivity as an electrophile due to the presence of bromine atoms. The compound can form cyclic bromonium ion intermediates during electrophilic addition reactions. In reduction reactions, the bromine atoms are replaced by hydrogen atoms, leading to the formation of 1,2-diphenylethane .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dibromo-1-phenylethane: A similar compound with one phenyl group instead of two.

Stilbene Dibromide: Another name for 1,2-dibromo-1,2-diphenylethane.

Phenylethylene Bromide: A related compound with a similar structure.

Uniqueness

This compound is unique due to its ability to form multiple stereoisomers, including meso and racemic mixtures. This property makes it valuable in stereochemistry studies and research involving optical isomerism .

Actividad Biológica

1,2-Dibromo-1,2-diphenylethane (also known as meso-1,2-dibromostilbene) is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including its chemical properties, applications in research, and case studies highlighting its effects.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂Br₂ |

| Molecular Weight | 340.06 g/mol |

| CAS Number | 13440-24-9 |

| Melting Point | 235-241 °C (dec.) |

| Solubility | Insoluble in water |

This compound features two bromine atoms attached to a biphenyl structure, which contributes to its reactivity and biological implications.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Cytotoxic Effects

In vitro studies have demonstrated that dibrominated compounds can induce cytotoxic effects in human cell lines. For instance, a study on brominated stilbenes indicated that they could affect cell viability and induce apoptosis in cancer cell lines. This suggests that this compound may also possess cytotoxic properties worth exploring further .

Endocrine Disruption

There is growing concern regarding the potential endocrine-disrupting effects of brominated compounds. Some studies have indicated that certain brominated biphenyls can interfere with hormonal signaling pathways. Given the structural similarities between these compounds and this compound, it is plausible that this compound could exhibit similar endocrine-disrupting effects .

Study on Antimicrobial Properties

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various dibrominated compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones compared to control groups.

Cytotoxicity Assessment

A cytotoxicity assessment published in the Journal of Toxicology (2023) examined the effects of dibrominated stilbenes on human breast cancer cells (MCF-7). The study found that exposure to these compounds resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Q & A

Q. What are effective green synthesis methods for 1,2-dibromo-1,2-diphenylethane, and how can reaction yields be optimized?

A greener approach involves brominating trans-stilbene using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in ethanol, generating bromine in situ. This avoids hazardous Br₂ handling. Typical yields (~45%) can be improved by controlling stoichiometry (e.g., 1:1.2 trans-stilbene:pyridinium tribromide) and optimizing recrystallization steps. Melting point analysis (243°C for meso-isomer) and FTIR/HNMR are critical for purity verification .

Q. How do stereochemical outcomes differ when brominating cis- vs. trans-stilbene?

Brominating trans-stilbene produces the meso-1,2-dibromo-1,2-diphenylethane (m.p. ~240°C) due to symmetrical addition. In contrast, cis-stilbene yields a racemic mixture of (R,R) and (S,S) enantiomers (m.p. ~100–102°C for dl-isomer). The stereochemical relationship between these products can be confirmed via HNMR coupling patterns and melting point divergence .

Q. What characterization techniques reliably confirm the structure of this compound?

- Melting Point Analysis : meso-isomer melts at 243°C, while dl-isomer melts at 100–102°C.

- HNMR : Aliphatic protons appear as singlets (~5.50 ppm for dl; ~5.50 ppm with splitting for meso), and aromatic protons show distinct integration ratios.

- FTIR : C-Br stretches at ~550–650 cm⁻¹ confirm bromination.

- Mass Spectrometry : Molecular ion peaks at m/z 338–342 (M⁺) .

Advanced Research Questions

Q. How does base-induced E2 elimination of meso-1,2-dibromo-1,2-diphenylethane proceed stereospecifically?

Treatment with strong bases (e.g., NaOEt) promotes anti-periplanar elimination, yielding (E)-1-bromo-1,2-diphenylethene exclusively. The transition state requires spatial alignment of H and Br atoms, preventing (Z)-alkene formation. This is validated by kinetic isotope effects and computational modeling of transition-state geometry .

Q. What mechanistic insights does this compound provide in reductive dehalogenation studies?

The compound serves as a probe for reductive dehalogenation pathways. In biphasic systems with electron mediators (e.g., heptyl viologen), Mn(II)-doped quantum dots photocatalyze debromination to trans-stilbene under UV light. Monitoring via UV-vis and HNMR (disappearance of Br-associated peaks at 7.70 ppm) confirms stepwise radical intermediates .

Q. What evidence supports stereospecific dyotropic racemization of enantiopure this compound?

Enantiopure d- or l-isomers undergo dyotropic racemization in non-polar solvents (e.g., benzene at 80°C) via a six-electron pericyclic transition state. Chiral HPLC and kinetic analysis (rate constants ~10⁻⁴ s⁻¹) show retention of enantiopurity without crossover to the meso-isomer, consistent with orbital symmetry conservation .

Q. How do pyrolysis conditions influence decomposition pathways of 1,2-diphenylethane derivatives?

At 350–425°C, free-radical intermediates from 1,2-diphenylethane pyrolysis form toluene, trans-stilbene, and 1,1-diphenylethane. Secondary reactions produce diphenylmethane. Thermochemical kinetics modeling aligns with experimental product distributions, highlighting β-scission and hydrogen abstraction mechanisms .

Q. What role does solvent choice play in recrystallization and purification of this compound isomers?

Ethanol efficiently purifies the meso-isomer (solubility <0.1 g/mL at RT), while methanol is preferred for dl-isomer recrystallization. Vacuum filtration separates the meso-isomer as an early precipitate, with pyridinium salts remaining in the filtrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.